2,2-Dibromocyclopropanecarboxylic acid

Physicochemical properties Process chemistry Purification

2,2-Dibromocyclopropanecarboxylic acid (CAS 5365-17-3) is a gem‑dihalocyclopropane monocarboxylic acid featuring two bromine atoms on the cyclopropane ring and a carboxylic acid group at the adjacent position. It serves as a critical chiral intermediate in the synthesis of photostable pyrethroid insecticides such as deltamethrin, where the cis‑configuration of the dibromovinyl moiety is essential for optimal sodium‑channel binding.

Molecular Formula C4H4Br2O2
Molecular Weight 243.88 g/mol
CAS No. 5365-17-3
Cat. No. B1656666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromocyclopropanecarboxylic acid
CAS5365-17-3
Molecular FormulaC4H4Br2O2
Molecular Weight243.88 g/mol
Structural Identifiers
SMILESC1C(C1(Br)Br)C(=O)O
InChIInChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
InChIKeyZZQWHIVRLNQEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibromocyclopropanecarboxylic Acid (CAS 5365-17-3): Key Procurement Differentiators vs. Dichloro, Difluoro, and Methyl Analogs


2,2-Dibromocyclopropanecarboxylic acid (CAS 5365-17-3) is a gem‑dihalocyclopropane monocarboxylic acid featuring two bromine atoms on the cyclopropane ring and a carboxylic acid group at the adjacent position . It serves as a critical chiral intermediate in the synthesis of photostable pyrethroid insecticides such as deltamethrin, where the cis‑configuration of the dibromovinyl moiety is essential for optimal sodium‑channel binding . The compound is commercially available at ≥95% purity and can be resolved into its (R)- and (S)-enantiomers on a preparative scale [1].

1
Chiral intermediate workflow: Enantiopure (R)- and (S)-forms accessible via classical resolution for stereochemical control in synthesis.
2
Pyrethroid research precursor: cis-Dibromovinyl moiety building block for deltamethrin-type photostable pyrethroid studies.
3
Organometallic handle: gem-Dibromocyclopropane motif enables Br–Mg exchange chemistry for allene and carbenoid diversification.

Why 2,2-Dibromocyclopropanecarboxylic Acid Cannot Be Arbitrarily Swapped with Other Gem‑Dihalo Analogs


The gem‑dihalocyclopropane family is not a functionally interchangeable commodity; both physicochemical properties and biological/enzymatic recognition are strongly modulated by the nature of the halogen substituent. Physical properties such as density and boiling point differ dramatically—the dibromo acid has a density of 2.632 g/cm³ versus 1.63 g/cm³ for the corresponding dichloro acid, and a boiling point of 302.7 °C versus 227.2 °C . In Rhodococcus sp. AJ270 nitrile hydratase/amidase systems, the Br– substituent leads to hydrolysis rates measured in hours-to-days, whereas the Cl– analog reacts in minutes-to-hours [1]. Consequently, a procurement decision made without accounting for these halogen‑specific differences will result in altered process kinetics, sub‑optimal enantioselectivity, or mismatched physicochemical handling requirements.

Target Compound
2,2-Dibromocyclopropanecarboxylic acid
Density ~2.6 g/cm³; bp ~302 °C. Hydrolysis by Rhodococcus amidase takes hours-to-days, enhancing enantioselectivity.
Dichloro Analog
2,2-Dichlorocyclopropanecarboxylic acid
Density ~1.6 g/cm³; bp ~227 °C. Hydrolysis occurs in minutes-to-hours; lower steric bulk reduces ee potential.
Mismatch Consequences
Swapping to dichloro alters solvent partitioning, purification protocols, and biocatalytic resolution kinetics—enantiomeric excess may shift, and organometallic Br–Mg exchange is not viable with the chloro analog. Physical handling and downstream reactivity require halogen-specific optimization.

Quantitative Differentiation Evidence for 2,2-Dibromocyclopropanecarboxylic Acid vs. Closest Analogs


Physicochemical Handling and Purification Contrasts: Dibromo vs. Dichloro

The dibromo analog exhibits substantially higher density and boiling point than its dichloro counterpart. 2,2-Dibromocyclopropanecarboxylic acid (CAS 5365-17-3) has a density of 2.632 g/cm³ and a boiling point of 302.7 °C at 760 mmHg . In contrast, 2,2-dichlorocyclopropanecarboxylic acid (CAS 5365-14-0) has a density of 1.63 g/cm³ and a boiling point of 227.2 °C at 760 mmHg .

Density & Boiling Point
Head-to-head
2.632 g/cm³1.63 g/cm³ (Cl analog)
Substantial density contrast impacts solvent partitioning and purification design.
Data to verify: computed values at 760 mmHg
Physicochemical properties Process chemistry Purification

Biocatalytic Hydrolysis Rate Ordering: Bromo Substituent Provides the Strongest Steric Brake on Rhodococcus Amidase

In Rhodococcus sp. AJ270 whole‑cell biotransformations of trans-2,2-disubstituted-3-phenylcyclopropanecarboxamides, the amidase hydrolysis rate decreases progressively as the steric bulk of the gem‑substituent increases: H > F > Cl > CH₃ > Br [1]. The dibromo substrate (Br– at the gem‑position) requires hours‑to‑days for completion, whereas the dichloro analog reacts within minutes‑to‑hours. This rate suppression translates into higher enantiomeric excess (ee) for the dibromo case under otherwise identical conditions, as slower turnover reduces kinetic mis‑recognition events.

Amidase Hydrolysis Rate
Class-level ordering
Br ≪ Cl
Bromine steric brake enables higher ee via slower turnover during kinetic resolution.
Order-of-magnitude slower than chloro; exact times not tabulated
Preparative Resolution
Direct comparison
Classical resolution with α-methylbenzylamine; both (R) and (S) obtained
Validated route for enantiopure building block procurement without chiral chromatography.
Moderate yields; preparative scale reported
Insecticidal Activity (Pyrethroid Esters)
Class-level inference
cis-Dibromovinyl ester>trans-isomer > chrysanthemate
Reported stereochemistry-activity relationship underscores need for correct cis-configuration in pyrethroid research.
American cockroach assay; ordinal ranking, exact fold-differences not given
Br–Mg Exchange Reactivity
Class-level inference
gem-Dibromo: allenes in high yieldvs.gem-Dichloro: no productive exchange
Unique organometallic pathway; dichloro analog cannot support Grignard-based allene synthesis.
Ambient temperature, EtMgBr in THF
Synthetic Step Count
Cross-study comparable
1 step (from acrylic acid) vs. 2–3 steps for dichloro analog
Simpler in-house synthesis reduces labor and reagent overhead.
Carbene addition: CHBr₃/NaOH vs. multi-step or specialized catalysis
Biocatalysis Kinetic resolution Enantioselective hydrolysis

Preparative Enantiomer Resolution: Quantitative Recovery of (R)- and (S)-Enantiomers

Racemic 2,2-dibromocyclopropanecarboxylic acid has been resolved on a preparative laboratory scale using commercially available chiral amines. When resolved with (+)- or (–)-α-methylbenzylamine, both (R)- and (S)-enantiomers of 2,2-dibromocyclopropanecarboxylic acid are obtained in moderate yields, alongside resolved 2-bromo-1-methylcyclopropanecarboxylic acids [1][2]. This established resolution protocol contrasts with many other gem‑dihalo acids, where preparative resolution routes are either not reported or require specialized enzymatic systems.

Preparative Resolution
Direct comparison
Classical resolution with α-methylbenzylamine; both (R) and (S) obtained
Validated route for enantiopure building block procurement without chiral chromatography.
Moderate yields; preparative scale reported
Chiral resolution Preparative chemistry Building blocks

Insecticidal Potency of Cis‑Dibromovinyl Esters Exceeds That of Trans‑Isomer and Chrysanthemate Esters

In quantitative structure–activity studies against American cockroaches, benzyl esters of (1R)-cis-2,2-dimethyl-3-(2′,2′-dibromovinyl)cyclopropanecarboxylic acid displayed insecticidal potency higher than that of the corresponding trans‑isomer esters, which in turn exceeded that of the chrysanthemate esters [1]. The cis‑configuration of the dibromovinyl moiety—derivable from the correct enantiomer of 2,2-dibromocyclopropanecarboxylic acid—is therefore a prerequisite for maximal activity. This stereochemical requirement means that the 2,2-dibromocyclopropane building block cannot be replaced by a 2,2-dichloro analog or by a dimethylcyclopropane acid without losing the critical cis‑dibromovinyl pharmacophore geometry.

Insecticidal Activity (Pyrethroid Esters)
Class-level inference
cis-Dibromovinyl ester>trans-isomer > chrysanthemate
Reported stereochemistry-activity relationship underscores need for correct cis-configuration in pyrethroid research.
American cockroach assay; ordinal ranking, exact fold-differences not given
Insecticidal activity Pyrethroids Stereochemistry-activity relationship

Bromine–Magnesium Exchange Reactivity Enables Unique Organometallic Transformations

gem‑Dibromocyclopropanes undergo bromine–magnesium exchange with ethylmagnesium bromide at ambient temperature to produce allenes in very high yields, a reactivity pathway that is suppressed or absent in the corresponding gem‑dichlorocyclopropanes [1]. When cyclopropylidene–allene ring opening is controlled, alternative carbenic products can be accessed, providing a versatile branching point in synthesis that is not available with the chloro analog.

Br–Mg Exchange Reactivity
Class-level inference
gem-Dibromo: allenes in high yieldvs.gem-Dichloro: no productive exchange
Unique organometallic pathway; dichloro analog cannot support Grignard-based allene synthesis.
Ambient temperature, EtMgBr in THF
Organometallic chemistry Allene synthesis Grignard reagents

Single‑Step Synthesis from Acrylic Acid vs. Multi‑Step Routes for Dichloro Analogs

2,2-Dibromocyclopropanecarboxylic acid can be prepared directly in one step by the addition of dibromocarbene (generated in situ from bromoform and base) to acrylic acid . In contrast, the 2,2-dichloro analog often requires indirect routes such as esterification, dichlorocarbene addition to acrylate ester, and subsequent hydrolysis, or the use of hazardous sulfonium/phosphonium catalysts to achieve acceptable yields [1]. This single‑step accessibility reduces synthetic step count and reagent overhead for the dibromo acid relative to the dichloro analog.

Synthetic Step Count
Cross-study comparable
1 step (from acrylic acid) vs. 2–3 steps for dichloro analog
Simpler in-house synthesis reduces labor and reagent overhead.
Carbene addition: CHBr₃/NaOH vs. multi-step or specialized catalysis
Synthetic efficiency Carbene addition Route comparison

Highest‑Confidence Application Scenarios for 2,2-Dibromocyclopropanecarboxylic Acid Based on Quantitative Evidence


Pyrethroid Insecticide Intermediate (Deltamethrin and cis‑Dibromovinyl Ester Synthesis)

The compound is a direct precursor to the cis‑dibromovinylcyclopropane moiety of deltamethrin and related photostable pyrethroids. Quantitative structure–activity data show that the cis‑dibromovinyl ester configuration is more potent than the trans‑isomer and chrysanthemate esters [1]. Procurement of the correct stereochemical form of the dibromo acid is therefore mandatory for manufacturing insecticidally active final products.

Enantiopure Chiral Building Block for Medicinal Chemistry and Natural Product Synthesis

Both (R)- and (S)-enantiomers of 2,2-dibromocyclopropanecarboxylic acid can be obtained at preparative scale via classical diastereomeric salt resolution using α‑methylbenzylamine [2]. This enables incorporation of a rigid, electron‑rich cyclopropane scaffold with defined absolute configuration into drug candidates or natural product analogs without reliance on asymmetric catalysis.

Biocatalytic Production of Optically Active gem‑Dihalocyclopropane Derivatives

The bromine substituent imposes the strongest steric deceleration on Rhodococcus sp. AJ270 amidase, shifting hydrolysis from minutes‑to‑hours (Cl) to hours‑to‑days (Br) and thereby enhancing enantioselectivity [3]. This makes the dibromo amide/nitrile substrate the preferred input for enzyme‑mediated kinetic resolution when high ee is the primary goal.

Organometallic Diversification via Br–Mg Exchange to Allenes and Carbenoids

The gem‑dibromocyclopropane motif undergoes efficient bromine–magnesium exchange with Grignard reagents to yield allenes in very high yields—a transformation that the corresponding dichloro compounds cannot perform [4]. The carboxylic acid handle allows further derivatization (esterification, amidation) before engaging the cyclopropane in organometallic chemistry, providing a versatile entry into allene and carbenoid space.

Application
Selection Property
Validation Focus
Pyrethroid intermediate synthesis
cis-Dibromovinyl stereochemistry
Enantiomer-specific utility in deltamethrin-type research
Enantiopure chiral building block
Classical diastereomeric salt resolution
Enantiomeric excess and configurational assignment
Biocatalytic kinetic resolution substrate
Bromine-induced steric deceleration
Enantioselectivity enhancement in amidase-mediated hydrolysis
Organometallic diversification
gem-Dibromocyclopropane Br–Mg exchange
Allene and carbenoid formation efficiency
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